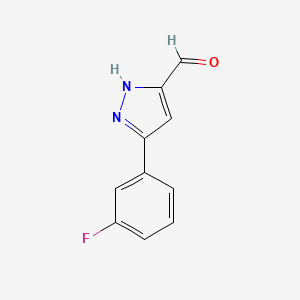

5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde

描述

属性

IUPAC Name |

3-(3-fluorophenyl)-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRFLTPKOPMYFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NNC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions

5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: 5-(3-Fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Reduction: 5-(3-Fluorophenyl)-1H-pyrazole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis:

5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various chemical reactions, making it valuable in the development of new compounds. For instance, it can participate in condensation reactions to form larger pyrazole derivatives, which are often used in pharmaceuticals and agrochemicals .

Reactivity and Mechanism:

The presence of the aldehyde functional group enables it to react with nucleophiles, forming covalent bonds that can alter the activity of biological molecules. This reactivity is crucial for designing compounds with specific biological activities .

Biological Activities

Antimicrobial Properties:

Research has indicated that pyrazole derivatives, including 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde, exhibit antimicrobial properties. Studies have shown that modifications to the pyrazole ring can enhance its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity:

There is growing interest in the anticancer properties of pyrazole compounds. For example, derivatives of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde have been studied for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in cell proliferation .

Medicinal Chemistry

Drug Development:

The compound has been investigated for its potential use in drug development. Its structural features allow it to interact with various biological targets, including enzymes and receptors implicated in disease processes. For instance, studies have explored its role as a scaffold for designing inhibitors targeting specific kinases involved in cancer progression .

Case Studies:

- A study demonstrated that a derivative of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde showed significant activity against human cancer cell lines, leading to further exploration of its analogs for enhanced potency and selectivity .

- Another research highlighted its role in developing antihypertensive agents, showcasing its versatility in therapeutic applications beyond oncology .

Industrial Applications

Specialty Chemicals:

In industrial settings, 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in agrochemicals and polymer chemistry, where it can contribute to the development of new materials with tailored properties .

作用机制

The mechanism of action of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. For example, the presence of the fluorophenyl group may enhance its binding affinity to certain protein targets, leading to its biological effects.

相似化合物的比较

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Effects : Fluorine’s electronegativity in the target compound enhances electrophilicity at the formyl group, making it reactive toward nucleophilic additions, a property exploited in drug conjugates .

- Biological Activity : Meta-substituted fluorophenyl derivatives show superior antibacterial activity compared to para-substituted analogs, likely due to optimized steric interactions with bacterial enzymes .

- Solubility and Stability : Carboxylate esters (e.g., ) improve aqueous solubility, whereas trifluoromethyl groups () enhance metabolic stability, critical for pharmacokinetics .

生物活性

5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₉H₈F N₃ O

- Molecular Weight : Approximately 179.18 g/mol

- Structure : The compound features a pyrazole ring substituted with a fluorophenyl group and an aldehyde functionality, which enhances its reactivity and biological interactions.

The biological activity of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

- Cell Signaling : It modulates signaling pathways involved in cell proliferation and apoptosis, suggesting potential anticancer properties.

1. Antimicrobial Properties

Research indicates that 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde exhibits significant antimicrobial activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/ml) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 8 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

2. Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer effects. A study evaluated its cytotoxicity against several cancer cell lines:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF7 | 12.50 |

| SF-268 | 42.30 |

| NCI-H460 | 3.79 |

These findings indicate that the compound may inhibit tumor growth effectively, warranting further investigation into its mechanism of action against cancer cells .

3. Neuropharmacological Effects

Preliminary studies have suggested potential neuropharmacological effects:

- Antidepressant-like Effects : Animal models demonstrated increased serotonin levels when treated with the compound, indicating possible antidepressant properties.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Serotonin Levels (ng/ml) | 50 ± 5 | 80 ± 10* |

| Anxiety Score (0–10) | 7 ± 0.5 | 3 ± 0.8* |

*Statistically significant difference (p < 0.05) .

Case Study 1: Neuropharmacological Investigation

A study focused on the effect of the compound on neurotransmitter systems in animal models revealed significant alterations in serotonin levels, suggesting a potential role in treating depression .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of the compound against various bacterial strains, confirming its effectiveness with promising MIC values .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation reactions between fluorophenyl-substituted pyrazolones and carbaldehyde precursors. Conventional methods involve refluxing in polar aprotic solvents (e.g., DMF or ethanol) under basic conditions, while non-conventional techniques like microwave-assisted synthesis significantly reduce reaction times (from hours to minutes) and improve yields (>85%) . Key intermediates, such as 3-(trifluoromethyl)pyrazole derivatives, are synthesized via halogenation and subsequent formylation steps .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

- Methodological Answer :

- NMR/IR : and NMR confirm substituent positions and aldehyde functionality. IR spectroscopy identifies carbonyl stretching vibrations (~1680–1700 cm).

- X-ray Crystallography : Essential for resolving ambiguities in stereochemistry or regioselectivity. For example, crystal structures of analogous pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl derivatives) reveal planar geometries and intermolecular hydrogen bonding, critical for validating computational models .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing fluorophenyl-substituted pyrazole carbaldehydes?

- Methodological Answer :

- Microwave vs. Ultrasonic Methods : Microwave irradiation reduces reaction times by 60–70% compared to conventional heating, with yields increasing by 10–15% due to uniform energy distribution .

- Solvent and Catalyst Screening : Polar solvents (e.g., DMF) enhance solubility of fluorinated intermediates. Catalytic bases like piperidine improve condensation efficiency in Knoevenagel reactions .

- Table : Comparison of reaction conditions for a model pyrazole carbaldehyde synthesis.

| Method | Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Conventional Heating | 240 | 72 | 95 |

| Microwave-Assisted | 30 | 88 | 98 |

| Ultrasonic | 45 | 82 | 97 |

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies in NMR/IR data (e.g., unexpected splitting or missing peaks) often arise from dynamic rotational barriers or polymorphism. Strategies include:

- Variable-Temperature NMR : Identifies conformational flexibility in the fluorophenyl ring or aldehyde group.

- Complementary Techniques : X-ray crystallography provides unambiguous bond lengths and angles. For example, the crystal structure of 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbaldehyde confirmed a chair-like conformation in the dihydropyrazole ring, resolving ambiguities in NOESY data .

Q. What strategies are effective for evaluating the bioactivity of 5-(3-Fluorophenyl)-1H-pyrazole-3-carbaldehyde derivatives?

- Methodological Answer :

- In Vitro Assays : Antimicrobial activity is tested via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Antitumor potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Molecular Docking : Pyrazole carbaldehydes are docked into target proteins (e.g., carbonic anhydrase or TNF-α) using software like AutoDock Vina. For example, derivatives with 4-chlorophenyl substituents showed higher binding affinity to carbonic anhydrase IX (ΔG = −9.2 kcal/mol) due to halogen bonding .

Q. How to design experiments to assess the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer :

- Substrate Scope : Test reactivity with diverse nucleophiles (e.g., amines, hydrazines) under acidic/basic conditions. Monitor reactions via TLC or HPLC.

- Kinetic Studies : Use UV-Vis spectroscopy to track aldehyde consumption rates. For example, reactions with semicarbazide showed second-order kinetics in ethanol .

Safety and Best Practices

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

- Methodological Answer :

- Ventilation and PPE : Use fume hoods to avoid inhalation of formaldehyde vapors. Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Storage : Store aldehydes in airtight containers under inert gas (N or Ar) to prevent oxidation.

Data Analysis and Contradictions

Q. How to interpret conflicting results in biological activity studies across derivative compounds?

- Methodological Answer : Contradictions may arise from substituent electronic effects or assay conditions. For example:

- Electron-Withdrawing Groups (EWGs) : Fluorophenyl groups enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays. Use DMSO as a co-solvent (≤1% v/v) to improve bioavailability .

- Dose-Response Curves : Replicate assays at multiple concentrations (e.g., 1–100 µM) to identify non-linear trends.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。